1,2-Dierucoyl-sn-glycero-3-phosphocholine

Descripción general

Descripción

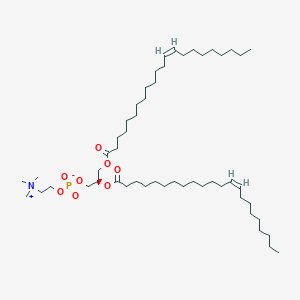

1,2-Dierucoyl-sn-glycero-3-phosphocholine (DEPC), also known as di-C22:1-PC, is a synthetic phosphatidylcholine with two erucic acid (22:1 Δ13 cis) acyl chains. Its chemical formula is C₅₂H₁₀₀NO₈P, and it has a molecular weight of 898.35 g/mol (CAS 51779-95-4) . DEPC is characterized by its long, monounsaturated fatty acid chains, which confer unique biophysical properties, including a phase transition temperature (Tₘ) of 13.2°C and a bilayer thickness of ~45–50 Å . These features make DEPC highly fluid at physiological temperatures, enabling its use in membrane protein reconstitution, liposomal drug delivery systems, and studies of hydrophobic mismatch effects .

Métodos De Preparación

Synthetic Routes for DEPC Preparation

The synthesis of DEPC follows established phospholipid preparation frameworks, primarily leveraging esterification and phosphorylation reactions. While direct literature on DEPC synthesis is limited, analogous protocols for structurally similar phosphatidylcholines, such as 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC), provide a validated foundation .

Steglich Esterification

The Steglich esterification, widely used for phosphatidylcholine synthesis, involves coupling sn-glycero-3-phosphocholine (GPC) with fatty acids. For DEPC, erucic acid replaces shorter-chain fatty acids (e.g., myristic acid in DMPC) . The reaction employs N,N′-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst under inert conditions:

-

Substrate Preparation : GPC is immobilized on silica gel to enhance reactivity and reduce side reactions .

-

Esterification : A molar excess of erucic acid (4.8:1 relative to GPC) reacts with the silica-GPC complex in chloroform at 45°C for 72 hours .

-

Byproduct Removal : Dicyclohexylurea (DCU), a DCC-derived byproduct, is filtered, and residual DMAP is extracted via acidic methanol washes .

Key Reaction Parameters

| Parameter | Value |

|---|---|

| Temperature | 45°C |

| Reaction Time | 72 hours |

| Molar Ratio (GPC:FA) | 1:4.8 |

| Catalyst (DMAP) | 2.5 equivalents |

Purification and Isolation

Crude DEPC requires rigorous purification to achieve pharmaceutical-grade purity. Sequential recrystallization and solvent extraction are critical .

Liquid-Liquid Extraction

Post-reaction, the organic phase is concentrated and treated with ethyl acetate to precipitate DEPC. Centrifugation (3,000 rpm, 3 min) removes unreacted fatty acids and DCU .

Recrystallization

Recrystallization in acetone at −6°C further purifies DEPC, yielding >98% purity . This step eliminates residual urea byproducts, as confirmed by Fourier-transform infrared spectroscopy (FTIR) absence of amide I/II peaks .

Purification Efficiency

| Step | Purity Increase | Key Removed Contaminants |

|---|---|---|

| Ethyl Acetate Wash | 85% → 92% | DCU, DMAP |

| Acetone Recrystallization | 92% → 98% | Fatty Acid Anhydrides |

Analytical Validation of DEPC

Nuclear Magnetic Resonance (NMR)

¹H NMR spectra confirm successful esterification by identifying signature peaks:

-

sn-1 and sn-2 protons : 4.13–4.42 ppm (methylene) and 5.20 ppm (methine) .

-

Erucoyl chains : 0.88 ppm (terminal methyl) and 1.25–1.30 ppm (methylene envelope) .

High-Performance Liquid Chromatography (HPLC)

HPLC with evaporative light scattering detection (ELSD) quantifies DEPC purity. A diol column and gradient elution (hexane/isopropanol/acetic acid) resolve DEPC from lyso-PC and fatty acid contaminants .

FTIR Spectroscopy

FTIR validates the absence of urea byproducts (1,624 cm⁻¹ amide I) and confirms phosphate (1,056–1,229 cm⁻¹) and hydrocarbon (2,848–2,914 cm⁻¹) groups .

Industrial Scalability Challenges

While lab-scale synthesis achieves high purity, industrial production faces hurdles:

-

Cost of Erucic Acid : Longer-chain fatty acids increase raw material expenses.

-

Solvent Recovery : Chloroform and acetone volumes necessitate efficient recycling systems.

-

Regulatory Compliance : Pharmaceutical applications require Good Manufacturing Practice (GMP)-certified facilities, as highlighted by Avanti Polar Lipids’ partnership with Croda Pharma .

Comparative Analysis with DMPC Synthesis

DEPC synthesis mirrors DMPC methods but requires adjustments for erucic acid’s higher hydrophobicity and melting point:

| Parameter | DMPC | DEPC |

|---|---|---|

| Fatty Acid Chain Length | 14:1 (myristoleic) | 22:1 (erucic) |

| Reaction Temperature | 45°C | 50–55°C (inferred) |

| Purification Solvent | Ethyl Acetate/Acetone | Ethyl Acetate/Acetone |

Análisis De Reacciones Químicas

Types of Reactions: 1,2-Dierucoyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.

Common Reagents and Conditions:

Hydrolysis: This reaction can be catalyzed by acids or bases, leading to the breakdown of the phospholipid into its constituent fatty acids and glycerophosphocholine.

Major Products:

Hydrolysis Products: Erucic acid and glycerophosphocholine.

Oxidation Products: Peroxides and other oxidative derivatives of erucic acid.

Aplicaciones Científicas De Investigación

Biological Membrane Studies

DEPC is extensively used in the study of biological membranes due to its ability to mimic natural lipid bilayers. Its unique structure, characterized by long unsaturated fatty acid chains, allows researchers to investigate lipid dynamics and membrane properties.

Case Study: Liposome Formation

A study demonstrated the formation of liposomes using DEPC alongside other phospholipids. The research highlighted the role of bilayer thickness in ion channel activity, showing that liposomes formed with DEPC exhibited significant ion release activity compared to those formed with shorter-chain lipids . This property makes DEPC a valuable tool for studying membrane permeability and the effects of various agents on lipid bilayers.

Drug Delivery Systems

DEPC is utilized in the development of drug delivery systems due to its biocompatibility and ability to encapsulate therapeutic agents. Its structure facilitates the formation of micelles and liposomes, which can improve the solubility and bioavailability of poorly soluble drugs.

Application Example: Encapsulation Efficiency

In a comparative study, DEPC-based liposomes were shown to have higher encapsulation efficiency for hydrophobic drugs compared to traditional phospholipids. This enhanced performance is attributed to DEPC's longer acyl chains, which provide a more favorable environment for drug incorporation .

Model Membranes for T-cell Studies

DEPC has been employed in creating model membranes that mimic T-cell membranes. These models are essential for studying T-cell activation and signaling pathways.

Research Findings

A recent investigation utilized DEPC in preparing model membranes to assess the impact of cholesterol on membrane fluidity and protein interactions. The results indicated that cholesterol significantly alters the physical properties of DEPC-containing membranes, affecting T-cell receptor signaling dynamics .

Data Table: Comparison of Phospholipids in Liposome Studies

| Phospholipid Type | Acyl Chain Length | Ion Release Activity | Encapsulation Efficiency |

|---|---|---|---|

| 1,2-Dimyristoleoyl-sn-glycero-3-PC | 14:1 | Low | Moderate |

| 1,2-Dioleoyl-sn-glycero-3-PC | 18:1 | Moderate | High |

| 1,2-Dierucoyl-sn-glycero-3-PC | 22:1 | High | Very High |

Mecanismo De Acción

1,2-Dierucoyl-sn-glycero-3-phosphocholine exerts its effects primarily through its incorporation into lipid bilayers, altering their physical properties such as fluidity and permeability. The compound interacts with membrane proteins and other lipids, influencing membrane dynamics and function. The presence of unsaturated fatty acid chains in its structure allows for greater flexibility and fluidity in the lipid bilayer .

Comparación Con Compuestos Similares

Structural and Physical Properties

Table 1: Key Physical Properties of DEPC and Analogous Phosphatidylcholines

Key Observations :

- Chain Length and Saturation : DEPC’s Tₘ (13.2°C) is higher than shorter unsaturated lipids like DOPC (−20°C) and di-C20:1-PC (−4.3°C) due to its longer acyl chains. However, its Tₘ remains lower than saturated analogs like DMPC (23–24°C) and DPPC (41°C), highlighting the interplay between chain length and unsaturation in modulating membrane fluidity .

- Bilayer Thickness : DEPC’s bilayer (~45–50 Å) is thicker than DOPC (~35–40 Å) and DMPC (~30–35 Å), making it suitable for studying hydrophobic mismatch with transmembrane proteins .

Membrane Protein Studies

- Hydrophobic Mismatch : DEPC’s long chains create a thick bilayer, which imposes energetic penalties on proteins with shorter transmembrane domains. For example, gramicidin A dimerization is inhibited in DEPC bilayers due to increased energetic barriers, unlike in thinner DOPC bilayers .

- Protein Reconstitution : DEPC is preferred over saturated lipids (e.g., DPPC) for reconstituting fluid-sensitive proteins, as its unsaturated chains maintain membrane fluidity at physiological temperatures .

Drug Delivery Systems

- Liposomal Stability: DEPC’s fluidity enhances drug encapsulation efficiency in liposomes compared to rigid saturated lipids like DMPC. It is used in mRNA lipid nanoparticles (LNPs) alongside ionizable lipids (e.g., SM-102) and PEG-lipids to improve stability and delivery .

- Temperature Sensitivity : DEPC’s low Tₘ ensures rapid drug release at body temperatures, unlike DPPC, which requires higher thermal activation .

Biophysical Research

- Phase Behavior : DEPC’s Tₘ near room temperature allows studies of phase transitions in model membranes, contrasting with di-C24:1-PC (DNPC), which forms gel phases at physiological conditions .

- Lateral Diffusion : DEPC’s unsaturated chains promote faster lipid diffusion compared to saturated analogs, as observed in fluorescence recovery after photobleaching (FRAP) assays .

Challenges and Limitations

- Oxidation Sensitivity : The cis double bond in DEPC’s erucic acid makes it prone to oxidation, requiring storage at −20°C under inert gas .

- Limited Commercial Availability: DEPC is less commonly available than DOPC or DMPC, with specialized suppliers like Avanti Polar Lipids and Xi’an Qiyue Biotech being primary sources .

Actividad Biológica

1,2-Dierucoyl-sn-glycero-3-phosphocholine (DEPC) is a phospholipid primarily used in the formulation of liposomes and studying lipid bilayer properties. Its unique structure, characterized by long-chain unsaturated fatty acids, imparts specific biological activities that are crucial for various applications in biochemistry and pharmacology.

Structural Characteristics

- Molecular Formula : C52H100NO8P

- Molecular Weight : 898.33 g/mol

- CAS Number : 51779-95-4

The structure of DEPC includes two erucic acid chains (C22:1) attached to a glycerol backbone, which significantly influences its physical and chemical properties, such as membrane fluidity and permeability.

Liposome Formation

DEPC is extensively utilized in the preparation of liposomes, which are spherical vesicles composed of lipid bilayers. These liposomes serve as drug delivery systems due to their ability to encapsulate hydrophilic and hydrophobic drugs, enhancing bioavailability and targeting specific tissues.

Table 1: Liposome Characteristics with DEPC

| Parameter | Value |

|---|---|

| Lipid Composition | DEPC, DMPC, DOPC |

| Average Diameter | 100-200 nm |

| Drug Encapsulation Efficiency | >80% |

| Stability | High at physiological pH |

Membrane Dynamics and Ion Transport

Research indicates that DEPC plays a significant role in modulating membrane dynamics. Studies have shown that liposomes formed with DEPC exhibit enhanced sodium ion transport compared to those formed with shorter-chain phospholipids like DMPC. This property is crucial for understanding cellular processes such as signal transduction and nutrient uptake.

A study demonstrated that peak sodium release activity occurred with longer channels in DEPC liposomes, suggesting that the lipid's chain length contributes to its ion transport capabilities .

Study on Antimicrobial Effects

In a study examining the antimicrobial properties of ciprofloxacin-loaded liposomes using DEPC, researchers found that the formulation provided sustained antibacterial activity. The controlled release mechanism enabled effective treatment against bacterial infections, highlighting DEPC's potential in therapeutic applications .

Pharmacokinetics in Drug Delivery

Another significant investigation focused on the pharmacokinetics of oxaliplatin-loaded liposomal depots formulated with DEPC. The study reported a maximum concentration (Cmax) of 412.00 ± 58.54 µg·h/mL within 0–24 hours post-administration, indicating effective drug retention and prolonged therapeutic action .

Mechanistic Insights

Research has revealed that DEPC affects membrane elasticity and thickness, which are critical factors influencing protein interactions and membrane fusion events. The incorporation of DEPC into lipid bilayers has been shown to alter bilayer properties significantly, enhancing the flexibility necessary for membrane fusion during processes such as viral entry into host cells .

Table 2: Effects of DEPC on Membrane Properties

| Property | Effect |

|---|---|

| Bilayer Thickness | Increased |

| Elasticity | Enhanced |

| Protein Interaction | Modulated |

Q & A

Basic Research Questions

Q. What are the key structural features of DEPC that influence its role in membrane fluidity studies?

DEPC contains erucic acid (C22:1 Δ13) at both sn-1 and sn-2 positions, imparting long, unsaturated acyl chains. These chains reduce packing density, lowering the phase transition temperature and enhancing membrane fluidity. This structural property makes DEPC ideal for studying dynamic lipid bilayers and membrane-protein interactions under physiological conditions .

Q. What analytical methods are recommended for validating DEPC purity and fatty acid composition?

Validated methods include:

- Gas Chromatography (GC): Utilizes Agilent CP-Wax 52 CB columns to analyze fatty acid composition after hydrolysis, ensuring identity and batch consistency .

- High-Performance Liquid Chromatography (HPLC): Quantifies phospholipid content and detects impurities, critical for pharmaceutical-grade applications .

- Nuclear Magnetic Resonance (NMR): Confirms stereochemical integrity of the sn-glycero-3-phosphocholine backbone .

Q. How does DEPC compare to shorter-chain phosphatidylcholines in liposome stability studies?

DEPC’s long erucoyl chains increase hydrophobic core volume, reducing water permeability and improving liposome stability during drug encapsulation. However, its low phase transition temperature (~4°C) necessitates storage at ≤−20°C to prevent oxidation, unlike saturated analogs like DSPC (Tm ~55°C) .

Advanced Research Questions

Q. How can DEPC address hydrophobic mismatch challenges in transmembrane protein reconstitution?

DEPC’s C22:1 chains (length ~30 Å) minimize mismatches with long hydrophobic domains of proteins (e.g., GPCRs). Adjusting lipid-protein ratios and incorporating cholesterol (20–30 mol%) can further optimize membrane embedding and functional activity .

Q. What experimental strategies mitigate phase separation artifacts in DEPC-containing membranes?

- Controlled Cooling Rates: Rapid cooling (>1°C/min) prevents large domain formation, enabling uniform lipid distribution .

- Membrane Tension Modulation: Applying osmotic stress or mechanical stretching alters line tension at domain boundaries, suppressing nucleation of gel-phase domains .

- Fluorescence Quenching Assays: Use ANTS/DPX fluorophores to monitor encapsulation efficiency and membrane integrity under varying thermal conditions .

Q. How does DEPC’s acyl chain unsaturation impact lipid flip-flop kinetics in asymmetric bilayers?

Molecular dynamics simulations reveal that DEPC’s monounsaturated chains reduce activation energy for flip-flop compared to saturated lipids (e.g., DPPC). Experimental validation via <sup>31</sup>P-NMR line-shape analysis shows flip-flop rates of ~10<sup>−3</sup> s<sup>−1</sup> at 37°C, relevant for drug release kinetics .

Q. Methodological Challenges

Q. How to optimize DEPC-based liposomes for pH-sensitive drug delivery?

- Active Loading: Employ ammonium sulfate or calcium acetate gradients to encapsulate weakly basic drugs (e.g., doxorubicin) with >90% efficiency .

- Surface Functionalization: Conjugate PEG-NH2 to DEPC via post-insertion techniques, enhancing circulation time while retaining pH-responsive release .

Q. What are the limitations of DEPC in cryo-EM studies of membrane proteins?

DEPC’s fluid-phase behavior at room temperature complicates vitrification. Solutions include:

- Hybrid Bilayers: Mix DEPC with high-Tm lipids (e.g., DMPC, Tm ~23°C) to stabilize vesicles during plunge-freezing .

- Chemical Crosslinking: Use glutaraldehyde (0.01% w/v) to fix liposome structure without distorting protein conformation .

Q. Data Contradiction Analysis

Q. Discrepancies in reported phase behavior of DEPC-rich membranes: How to resolve?

Early studies using differential scanning calorimetry (DSC) report a broad phase transition for DEPC (~4°C), while fluorescence anisotropy suggests a more abrupt transition. This discrepancy arises from:

Propiedades

IUPAC Name |

[(2R)-2,3-bis[[(Z)-docos-13-enoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H100NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-42-44-51(54)58-48-50(49-60-62(56,57)59-47-46-53(3,4)5)61-52(55)45-43-41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20-23,50H,6-19,24-49H2,1-5H3/b22-20-,23-21-/t50-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDEURMLKLAEUAY-JFSPZUDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H100NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401345798 | |

| Record name | 1,2-Dierucoyl-sn-glycero-3-phosphatidylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401345798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

898.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | PC(22:1(13Z)/22:1(13Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0008578 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

51779-95-4, 76420-81-0 | |

| Record name | 1,2-Dierucoyl-sn-glycero-3-phosphocholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051779954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Didocos-13-enoyl phoshatidylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076420810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dierucoyl-sn-glycero-3-phosphatidylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401345798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-DIERUCOYL-SN-GLYCERO-3-PHOSPHOCHOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Z951826B6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.